molecular formula C21H14Cl2N2O3S B2542944 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 320421-33-8

3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

Cat. No.: B2542944
CAS No.: 320421-33-8
M. Wt: 445.31
InChI Key: VGENYHYOKQXCBB-UHFFFAOYSA-N
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Description

The compound 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is a benzenecarboxamide derivative characterized by a 3,5-dichloro-substituted benzene ring linked via an amide bond to a phenyl group bearing a 3-cyano substituent and a 4-[(4-methylphenyl)sulfonyl] moiety. For instance, a closely related compound with a sulfanyl (S) group instead of sulfonyl (SO₂) is documented in (CAS 306980-63-2), featuring a molecular formula of C₂₁H₁₄Cl₂N₂OS, a molecular weight of 413.32, and predicted properties such as a density of 1.41 g/cm³ and a boiling point of 513.9°C . The sulfonyl group in the target compound likely enhances polarity and acidity compared to its sulfanyl counterpart.

Properties

IUPAC Name

3,5-dichloro-N-[3-cyano-4-(4-methylphenyl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c1-13-2-5-19(6-3-13)29(27,28)20-7-4-18(10-15(20)12-24)25-21(26)14-8-16(22)11-17(23)9-14/h2-11H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGENYHYOKQXCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, synthesis methods, biological activity, and relevant case studies.

  • Molecular Formula : C21H14Cl2N2O3S
  • Molecular Weight : 445.32 g/mol
  • CAS Number : 320421-33-8

The compound features dichloro, cyano, and sulfonyl functional groups, contributing to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration of Aromatic Compounds : Introduction of nitro groups.
  • Reduction : Converting nitro groups to amines.
  • Acylation : Formation of the benzenecarboxamide.
  • Substitution Reactions : Introducing cyano and sulfonyl groups.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related compounds demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) as well as antifungal activity .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and interference with cell cycle progression .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. This inhibition could be linked to the compound's ability to interact with target proteins through its sulfonamide moiety .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments were conducted where various concentrations of the compound were tested against bacterial strains. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent in treating infections .
  • Anticancer Activity Assessment : In a study involving human cancer cell lines, treatment with the compound resulted in significant reductions in cell viability compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting its role in inducing programmed cell death .

Summary Table of Biological Activities

Activity TypeOrganism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusGrowth inhibition
AntibacterialEscherichia coliGrowth inhibition
AntifungalVarious fungal strainsInhibition of fungal growth
AnticancerHuman cancer cell linesReduced cell viability; apoptosis
Enzyme InhibitionSpecific cancer-related enzymesInhibition observed

Comparison with Similar Compounds

Fluorine vs. Methyl Substituents

Compounds with fluorophenyl substituents (e.g., and ) demonstrate distinct electronic and steric effects compared to methyl-substituted analogs:

Disulfonamide Derivatives

highlights disulfonamide derivatives (e.g., compound 5a) with yields of 80% and spectral data (¹H NMR δ = 2.26 ppm for CH₃; IR S=O stretches at 1332 and 1160 cm⁻¹). These compounds feature pyridyl and sulfonamide linkages, contrasting with the single sulfonyl group in the target compound. Such structural differences influence molecular symmetry, packing efficiency, and melting points (e.g., compound 5a melts at 223–225°C) .

Data Tables for Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents XLogP3/LogP Melting Point (°C) Reference
Target Compound (hypothetical) C₂₁H₁₄Cl₂N₂O₃S* 429.32* 3-CN, 4-(4-MePh-SO₂) N/A N/A N/A
Sulfanyl Analog (CAS 306980-63-2) C₂₁H₁₄Cl₂N₂OS 413.32 3-CN, 4-(4-MePh-S) N/A N/A
Fluorophenyl Sulfonyl (CAS 338398-63-3) C₂₀H₁₄Cl₂FN₀O₂S 438.3 4-FPh-SO₂, CH₂ linker 4.8 N/A
Disulfonamide 5a C₃₄H₂₈N₄O₄S₂ 645 (M+) Pyridyl core, dual Tos groups N/A 223–225

*Hypothetical formula assumes sulfonyl group replaces sulfanyl in ’s compound.

Table 2. Functional Group Impact on Properties

Group Effect on Polarity Effect on Acidity Example (Evidence ID)
Sulfonyl (SO₂) High polarity Increases acidity Fluorophenyl sulfonyl
Sulfanyl (S) Moderate polarity Lower acidity Methylphenyl sulfanyl
Cyano (CN) High polarity Increases acidity Target compound (hypothetical)

Research Findings and Implications

Synthetic Routes : demonstrates efficient synthesis of disulfonamides (80% yield), suggesting that the target compound’s sulfonyl group could be introduced via similar sulfonylation or coupling reactions .

Spectral Signatures : Sulfonyl groups exhibit strong IR absorption at 1332–1160 cm⁻¹ (S=O stretches), while sulfanyl groups lack these peaks, aiding differentiation .

Q & A

Q. Key Considerations :

  • Purification via recrystallization (ethanol/water mixtures) is critical to isolate high-purity intermediates.
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm structures via 1H^1H-NMR and FT-IR .

How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Advanced Research Question
Single-crystal X-ray diffraction provides atomic-level insights into torsion angles, hydrogen bonding, and packing motifs.

  • Sample Preparation : Grow crystals via slow evaporation of an ethanolic solution at 4°C .
  • Structural Analysis :
    • Torsion Angles : Compare the C—SO2_2—NH—C torsion angle with related sulfonamides (e.g., 77.8° in 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide) to assess steric effects .
    • Intermolecular Interactions : Identify N—H⋯O hydrogen bonds and van der Waals packing using software like Mercury.

Basic Research Question

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to confirm aromatic protons, cyano, and sulfonyl groups.
    • FT-IR for characteristic peaks: ν(CN) ~2240 cm1^{-1}, ν(SO2_2) ~1350–1150 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.

How do structural modifications (e.g., chloro, cyano substituents) influence solubility and reactivity?

Advanced Research Question

  • Chloro Substituents : Enhance lipophilicity (logP ↑) but reduce aqueous solubility. Use Hansen solubility parameters to optimize solvent systems .
  • Cyano Group : Increases dipole moment, improving crystallinity but may hinder hydrogen bonding. Compare with non-cyano analogs via DSC for melting point shifts.
  • Sulfonyl Group : Stabilizes molecular conformation via intramolecular hydrogen bonding, as seen in crystal structures of related compounds .

Q. Experimental Design :

  • Synthesize derivatives with varying substituents (e.g., replacing cyano with nitro).
  • Measure solubility (shake-flask method) and reactivity (kinetic studies in nucleophilic substitution).

What strategies resolve contradictions between in vitro and in vivo biological activity data?

Advanced Research Question

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., human liver microsomes + NADPH) to identify rapid metabolism .
  • Bioavailability : Use Caco-2 cell monolayers to evaluate intestinal absorption. Low permeability may explain poor in vivo efficacy.
  • Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance plasma half-life.

Case Study : For sulfonamide derivatives with inconsistent antimicrobial activity, validate target engagement via SPR (surface plasmon resonance) to confirm binding affinity .

How can computational modeling predict binding modes with biological targets?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina with protein structures (e.g., COX-2 for anti-inflammatory potential). Focus on the sulfonyl and carboxamide moieties as hydrogen bond donors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

Validation : Compare computational predictions with experimental IC50_{50} values from enzyme inhibition assays.

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Chiral Intermediates : Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess during carboxamide coupling.
  • Catalytic Asymmetry : Explore Pd-catalyzed cross-coupling for stereocontrol, referencing methods from phosphoramidite synthesis .

Mitigation : Optimize reaction temperature and solvent polarity to minimize racemization.

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